H-Ala-Phe-Pro-pNA

Descripción general

Descripción

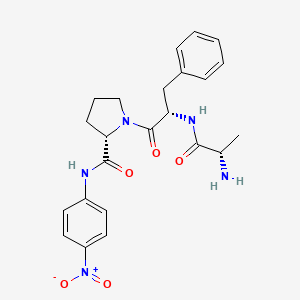

H-Ala-Phe-Pro-pNA is a useful research compound. Its molecular formula is C23H27N5O5 and its molecular weight is 453.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación sobre la Enfermedad Periodontal

H-Ala-Phe-Pro-pNA: se utiliza como sustrato para las aminopeptidasas tripeptidil prolil, que son enzimas de patógenos periodontales como Porphyromonas gingivalis y Prevotella nigrescens . Estos patógenos son importantes en el estudio de las enfermedades periodontales, y comprender su actividad enzimática puede conducir a mejores estrategias diagnósticas y terapéuticas.

Hidrólisis de Proteínas Alimentarias

En la industria alimentaria, este compuesto es importante para estudiar la hidrólisis de proteínas. Sirve como sustrato para exopeptidasas como PepX y PepN de Lactobacillus helveticus, que son cruciales en la descomposición de las proteínas alimentarias en péptidos y aminoácidos, mejorando el sabor y la digestibilidad .

Cinética Enzimática e Inhibición

This compound: se utiliza para estudiar la cinética enzimática, en particular para comprender la inhibición del sustrato de la aminopeptidasa N (PepN) y la inhibición del producto de tanto PepX como PepN. Esta investigación es vital para desarrollar inhibidores enzimáticos que pueden utilizarse como fármacos o en aplicaciones biotecnológicas .

Estudios de Reactivación de Iones Metálicos

El compuesto también es fundamental para examinar la reactivación de apoenzimas, como la PepN dependiente de Zn^2±, que puede reactivarse mediante varios iones metálicos. Esto tiene implicaciones para comprender la función enzimática y diseñar inhibidores o activadores de metaloenzimas .

Sinergia de Hidrólisis de Caseína

La investigación ha demostrado que This compound puede utilizarse para demostrar el efecto sinérgico de PepX y PepN en la hidrólisis de caseína. Esta sinergia puede aumentar significativamente el grado de hidrólisis, lo cual es beneficioso para producir hidrolizados de proteínas con propiedades nutricionales o funcionales específicas .

Ensayos de Proteasa

Este compuesto sirve como sustrato en los ensayos de proteasa para diversas enzimas, incluidas la catepsina G, la serina proteasa subtilisina Carlsberg (SC), la elastasa de neutrófilos, la tripsina y la quimotripsina. Estos ensayos son esenciales para caracterizar la actividad y la especificidad de las proteasas tanto en entornos clínicos como de investigación .

Investigación Farmacéutica

En la investigación farmacéutica, This compound se utiliza para estudiar la actividad de las isomerasas cis-trans peptidil prolil (PPIasas), que son importantes para el plegamiento de proteínas. Los inhibidores de las PPIasas como las proteínas de unión a FK-506 (FKBP) y las ciclofilinas tienen potencial terapéutico en diversas enfermedades .

Estabilidad y Función Enzimática

El compuesto es clave para evaluar la estabilidad a la temperatura de enzimas como PepX y PepN, lo cual es crucial para su aplicación en procesos industriales que requieren altas temperaturas. También ayuda a comprender las especificidades del sustrato complementario de estas enzimas .

Análisis Bioquímico

Biochemical Properties

H-Ala-Phe-Pro-pNA plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. One of the primary enzymes that interact with this compound is tripeptidyl peptidase. This enzyme cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be measured spectrophotometrically due to its yellow color. The interaction between this compound and tripeptidyl peptidase is specific and allows for the assessment of enzyme activity in various experimental conditions .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular assays, the hydrolysis of this compound by enzymes such as tripeptidyl peptidase can be used to monitor enzyme activity and study the regulation of proteolysis. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteolytic enzymes, which are essential for protein turnover and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteolytic enzymes, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This process is facilitated by the binding of this compound to the active site of the enzyme, where specific amino acid residues catalyze the hydrolysis reaction. The release of p-nitroaniline can be quantitatively measured, providing insights into enzyme kinetics and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored as a powder at -20°C for up to three years, but its stability decreases in solution. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month to maintain its activity. Repeated freeze-thaw cycles should be avoided to prevent degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may effectively serve as a substrate for proteolytic enzymes without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as tripeptidyl peptidase, which cleaves the peptide bond and releases p-nitroaniline. This interaction is crucial for studying enzyme kinetics and understanding the regulation of proteolytic pathways. The metabolic flux and levels of metabolites can be influenced by the activity of this compound in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its availability as a substrate for proteolytic enzymes. Understanding the transport and distribution mechanisms is essential for optimizing experimental conditions and interpreting results .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization is important for ensuring that this compound is available to interact with proteolytic enzymes and participate in biochemical reactions .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIGBDVGAFWEAH-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of H-Ala-Phe-Pro-pNA in studying Porphyromonas gingivalis?

A1: this compound serves as a substrate for the enzyme prolyl tripeptidyl peptidase (PTP) produced by Porphyromonas gingivalis []. Researchers can analyze the breakdown of this compound by PTP to determine the enzyme's activity levels and characterize its properties. This information is valuable for understanding the pathogenesis of P. gingivalis, a bacterium implicated in periodontal disease.

Q2: The research mentions PTP is a "serine enzyme." How does this relate to this compound?

A2: The classification of PTP as a "serine enzyme" means it utilizes a serine amino acid residue within its active site to facilitate the breakdown of substrates like this compound. The researchers confirmed this by demonstrating that PTP activity was inhibited by compounds known to target serine enzymes, such as Pefabloc SC, diisopropyl fluorophosphate, and 3,4–dichloroisocoumarin []. This knowledge can be used to design more specific inhibitors that could potentially target PTP activity in P. gingivalis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.